2,2',4,6-Tetrachlorobiphenyl
Overview
Description
2,2’,4,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in many countries in the 1970s due to their persistence in the environment and potential health hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,6-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,4,6-Tetrachlorobiphenyl, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce mixtures with specific chlorine content, tailored for various applications such as electrical insulation and hydraulic fluids .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,6-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated products.
Reduction: Dechlorination can occur under specific conditions, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as hydrogen peroxide or ozone.
Reduction: Can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Often involves nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Scientific Research Applications
2,2’,4,6-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It serves as a model compound for understanding the behavior of polychlorinated biphenyls in the environment. Research applications include:
Environmental Chemistry: Studying the persistence and degradation pathways of polychlorinated biphenyls.
Toxicology: Investigating the health effects of exposure to polychlorinated biphenyls.
Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated biphenyls in various matrices
Mechanism of Action
The mechanism of action of 2,2’,4,6-Tetrachlorobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor, leading to altered gene expression and disruption of cellular functions. This interaction can induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrachlorobiphenyl
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,3’,4,4’-Tetrachlorobiphenyl
Comparison: 2,2’,4,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other tetrachlorobiphenyls, it may exhibit different rates of degradation and bioaccumulation .
Properties
IUPAC Name |
1,3,5-trichloro-2-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLVVZDKBSYMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074194 | |
Record name | 2,2',4,6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-65-0 | |
Record name | 2,2',4,6-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,6-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD736T0W8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2',4,6-Tetrachlorobiphenyl interact with cells and what are the downstream effects?
A1: this compound (PCB 50) interacts with multiple isoforms of phospholipase A2 (PLA2) present in cell membranes. [, ] This interaction triggers the activation of PLA2, leading to the release of arachidonic acid (AA) from membrane phospholipids. [] This process appears to be dependent on the influx of extracellular calcium through L-type voltage-operated calcium channels. [] The released AA can then act as a precursor for the production of various eicosanoids, including prostaglandins, which can have downstream effects on cellular function. [] In the case of neuronal cells like PC12 cells, PCB 50-induced PLA2 activation leads to an influx of calcium ions (Ca2+), ultimately resulting in apoptotic cell death. []
Q2: Can the metabolism of this compound impact its chirality?
A3: Yes, the metabolism of this compound (PCB 51), a closely related congener to PCB 50, can lead to the formation of chiral metabolites. [] Specifically, microsomal oxidation of the prochiral PCB 51 at the meta position of the symmetrically substituted phenyl ring generates the axially chiral metabolite 2,2′,4,6′-tetrachlorobiphenyl-3′-ol (OH-PCB 51). [] This metabolic process has been observed in liver microsomes from various species and under different inducing conditions, with the formation and enantioselectivity of OH-PCB 51 varying depending on the species and inducer used. []
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